N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide
Description
N-[3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-phenylthiazol-2-yl group and a cyclopropanecarboxamide moiety.
Properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-9-15(19-16(22)13-7-8-13)21(20-11)17-18-14(10-23-17)12-5-3-2-4-6-12/h2-6,9-10,13H,7-8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYCTFGSCNQUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Hantzsch Thiazole Synthesis: This method involves the condensation of α-haloketones with thiourea to form thiazoles.
Cyclization Reactions: Cyclization reactions are employed to form the pyrazolyl group, often using hydrazine derivatives.
Amide Formation: The final step involves the formation of the amide bond using cyclopropanecarboxylic acid derivatives and appropriate coupling agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole and pyrazole rings make it a versatile intermediate in organic synthesis.
Biology: The biological activities of thiazole derivatives are well-documented, and this compound has shown potential as an antioxidant, anti-inflammatory, and antimicrobial agent. It is also being studied for its antitumor properties.
Medicine: In the medical field, N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its unique structure and reactivity make it valuable in the synthesis of active ingredients.
Mechanism of Action
The mechanism by which N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The thiazole and pyrazole rings are known to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Trends :
Yield Comparison :
*Hypothetical yield inferred from analogs. Lower yields (e.g., 20% in ) may result from steric hindrance or poor solubility.
Physicochemical Properties
Melting points (mp) and spectral data reflect substituent effects:
Biological Activity
N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H18N4OS
- Molecular Weight : 366.44 g/mol
The structure consists of a pyrazole ring substituted with a thiazole moiety and a cyclopropanecarboxamide group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound, 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole, showed promising results with IC50 values indicating potent activity against liver cancer (HEPG2) and gastric cancer (NUGC) cell lines .
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 3-Methyl-1-(4-phenylthiazol) | HEPG2 | 399 |
| 3-Methyl-1-(4-phenylthiazol) | NUGC | 60 |
| 3-Methyl-1-(4-OCH3C6H4) | MCF | 580 |
| 6-Amino derivative | DLDI | 890 |
This table summarizes the cytotoxic effects observed in various studies, indicating that modifications in the chemical structure can enhance or reduce biological activity.
The anticancer effects of pyrazole derivatives are often attributed to their ability to induce apoptosis in cancer cells through various pathways:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit key signaling pathways involved in cell growth.
- Induction of Apoptosis : The presence of the thiazole moiety may enhance the ability to trigger programmed cell death in malignant cells.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory activity that can indirectly affect tumor growth by modulating the tumor microenvironment .
Case Studies
A notable study evaluated the anticancer properties of this compound in vitro and in vivo. The results indicated that this compound significantly reduced tumor size in xenograft models compared to control groups. The study also reported minimal toxicity to normal cells, highlighting its potential as a selective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
